molecular formula C10H13FN2O B3207518 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide CAS No. 1042807-83-9

2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide

Cat. No.: B3207518
CAS No.: 1042807-83-9
M. Wt: 196.22 g/mol
InChI Key: MFVGNPUCJODPNJ-UHFFFAOYSA-N
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Description

2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide is a chemical compound characterized by its unique structure, which includes an amino group, a fluoro-benzyl group, and a methyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide typically involves the following steps:

  • Benzylamine Formation: The starting material, 3-fluorobenzylamine, is prepared through the reduction of 3-fluorobenzonitrile.

  • Acetylation: The benzylamine is then acetylated using acetic anhydride to form N-(3-fluoro-benzyl)-acetamide.

  • Methylation: The acetylated product undergoes methylation using methyl iodide to introduce the N-methyl group, resulting in the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The compound can be reduced to remove the acetyl group, resulting in the formation of an amine.

  • Substitution: The fluoro group on the benzyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 2-nitro-N-(3-fluoro-benzyl)-N-methyl-acetamide.

  • Reduction: Formation of 2-amino-N-(3-fluoro-benzyl)-N-methyl-ethanol.

  • Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the fluoro group can influence the electronic properties of the molecule, affecting its binding affinity to biological targets.

Comparison with Similar Compounds

  • N-(3-fluoro-benzyl)-acetamide: Lacks the N-methyl group.

  • 2-Amino-N-methyl-acetamide: Lacks the fluoro-benzyl group.

  • 3-Fluoro-benzylamine: Lacks the acetyl and methyl groups.

Uniqueness: 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide is unique due to the presence of both the fluoro group and the N-methyl group, which can modulate its chemical and biological properties differently compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-N-[(3-fluorophenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-13(10(14)6-12)7-8-3-2-4-9(11)5-8/h2-5H,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVGNPUCJODPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)F)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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